molecular formula C17H19N3O B2429471 1-[3-(4-Ethylphenoxy)propyl]benzotriazole CAS No. 847241-42-3

1-[3-(4-Ethylphenoxy)propyl]benzotriazole

Cat. No. B2429471
CAS RN: 847241-42-3
M. Wt: 281.359
InChI Key: LZCYTVNCJZRCNX-UHFFFAOYSA-N
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Description

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . Benzotriazole could be considered as a premium synthetic auxiliary that has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR and 1 H-NMR spectra indicate that tautomer A is dominant .


Chemical Reactions Analysis

Benzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .


Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid with a molar mass of 119.127 g·mol−1 . It has a melting point of 100 °C and a boiling point of 350 °C . It is soluble in water at 20 g/L .

Scientific Research Applications

Environmental Presence and Effects

Research has identified benzotriazoles, including compounds related to 1-[3-(4-Ethylphenoxy)propyl]benzotriazole, as widely used ultraviolet (UV) light filters and stabilizers in various products. These compounds have been found in environmental samples such as sediment and sewage sludge. Studies highlight the environmental persistence of benzotriazoles and their potential estrogenic activity, underscoring the need for understanding their distribution and impact on ecosystems. One study focused on determining the concentration of various benzotriazole and benzophenone UV filters in environmental samples, providing insights into their prevalence and potential ecological effects (Zhang et al., 2011).

Chemical Synthesis and Reactions

Benzotriazoles, including analogs of 1-[3-(4-Ethylphenoxy)propyl]benzotriazole, have been explored for their reactivity and utility in organic synthesis. For instance, reactions of benzotriazoles with diethyl ethoxymethylenemalonate have been studied, revealing pathways for ethylation and Michael addition. Such research lays the groundwork for developing synthetic methodologies involving benzotriazoles for constructing complex organic molecules (Sanna et al., 1997).

Photodegradation and Environmental Degradation

The study of benzotriazole UV stabilizers (BUVs) underlines their resilience against biological and chemical degradation, prompting investigations into their photodegradation pathways and mechanisms. Research in this area aims to elucidate how these compounds break down under environmental conditions, providing crucial data for assessing their long-term impact on environmental health and strategies for mitigating their persistence (Weidauer et al., 2016).

Biotransformation and Environmental Fate

Investigations into the biotransformation of benzotriazoles offer valuable insights into their environmental fate. By identifying transformation products and elucidating degradation pathways, such studies contribute to our understanding of how these compounds interact with biological systems and their ultimate impact on the environment. For example, research has identified major transformation products of benzotriazoles during aerobic biological degradation, shedding light on their partial persistence in conventional wastewater treatment processes (Huntscha et al., 2014).

Toxicity and Ecological Impact

The toxicity of benzotriazoles and their derivatives to aquatic species has been a subject of research, highlighting the ecological risks associated with their widespread use. Studies comparing the acute toxicity of various benzotriazole derivatives to organisms such as bacteria, minnows, and water fleas provide critical data for assessing the environmental safety of these chemicals and guiding regulatory policies (Pillard et al., 2001).

Mechanism of Action

The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .

Safety and Hazards

Benzotriazole is labeled with the signal word “Warning” under GHS labeling . Hazard statements include H302, H319, H332, H411, H412 .

Future Directions

Benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . They have also exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

properties

IUPAC Name

1-[3-(4-ethylphenoxy)propyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-2-14-8-10-15(11-9-14)21-13-5-12-20-17-7-4-3-6-16(17)18-19-20/h3-4,6-11H,2,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCYTVNCJZRCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole

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